An In-depth Technical Guide to 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole: Properties, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, a versatile heterocyclic building block crucial in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, provides a robust protocol for its synthesis and purification, and offers an in-depth analysis of its chemical reactivity, grounded in mechanistic principles. By explaining the causality behind its synthetic utility, particularly as a Michael acceptor, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in the creation of complex nitrogen-containing architectures.
Introduction and Strategic Importance
1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole, also known as N-Methylsulfonyl-3-pyrroline, is a bifunctional synthetic intermediate whose value lies in the interplay between its alkene functionality and the robust electron-withdrawing nature of the N-sulfonyl group. The methylsulfonyl (mesyl) group serves a dual purpose: it protects the nitrogen atom from unwanted side reactions, such as protonation or oxidation, and significantly modulates the electronic character of the five-membered ring.[1] This electronic activation transforms the otherwise modest reactivity of the C=C double bond, making the molecule a potent electrophile in conjugate addition reactions and a reactive partner in cycloadditions.
Its structural framework is a recurring motif in a variety of biologically active compounds, and its controlled reactivity allows for the precise, stepwise introduction of complexity.[2] This guide will explore the fundamental chemical properties that underpin its utility, providing both the theoretical basis and practical methodologies for its effective application in a laboratory setting.
Physicochemical and Structural Properties
A clear understanding of a reagent's physical properties is paramount for its proper handling, storage, and application in reaction design. The key properties of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(methylsulfonyl)-2,5-dihydropyrrole | PubChem[3] |
| Synonyms | N-Methylsulfonyl-3-pyrroline, 1-(Methylsulfonyl)-3-pyrroline | ChemicalBook[4] |
| CAS Number | 246540-50-1 | PubChem[3] |
| Molecular Formula | C₅H₉NO₂S | PubChem[3] |
| Molecular Weight | 147.20 g/mol | PubChem[3] |
| Appearance | Predicted to be a solid or high-boiling liquid | Inferred |
| Boiling Point | 239.5 ± 43.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa (conjugate acid) | -6.03 ± 0.20 (Predicted) | ChemicalBook[4] |
| Storage Temperature | 2-8°C, keep dry | MySkinRecipes[2] |
Synthesis and Purification Protocol
The synthesis of N-sulfonylated 3-pyrrolines can be achieved through several routes. A common and reliable method is the Clauson-Kaas reaction, which involves the reaction of 2,5-dimethoxytetrahydrofuran with a primary sulfonamide. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Causal Rationale for Experimental Design
The reaction proceeds via an acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. The highly reactive dialdehyde is not isolated. It immediately undergoes a double condensation with the methanesulfonamide, followed by cyclization and dehydration to yield the aromatic pyrrole ring system. The subsequent selective reduction of the pyrrole to the 3-pyrroline is typically achieved using a dissolving metal reduction or catalytic hydrogenation under controlled conditions. For simplicity and laboratory-scale accessibility, a direct synthesis approach is often preferred. A well-established method involves the reaction of commercially available 2,5-dihydro-1H-pyrrole (3-pyrroline) with methanesulfonyl chloride.
Detailed Experimental Protocol: Sulfonylation of 3-Pyrroline
Reagents:
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3-Pyrroline (1.0 eq)
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Methanesulfonyl chloride (1.1 eq)
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Triethylamine (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 3-pyrroline and anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice-water bath.
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Add triethylamine to the solution. Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and promoting the forward reaction.
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Slowly add methanesulfonyl chloride dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C. The exothermic reaction requires slow addition to prevent side reactions.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
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The crude product can be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole.
Spectroscopic Characterization (Predicted)
Authenticating the structure and purity of the synthesized compound is critical. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:
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¹H NMR (CDCl₃, 400 MHz):
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δ ~5.8-6.0 ppm (s, 2H): Vinyl protons (-CH=CH-). Their equivalence would lead to a singlet.
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δ ~4.0-4.2 ppm (s, 4H): Allylic protons (-CH₂-N-CH₂-). Their equivalence would also result in a singlet.
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δ ~2.8-3.0 ppm (s, 3H): Methyl protons of the sulfonyl group (CH₃-SO₂-).
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~125-128 ppm: Vinyl carbons (-C H=C H-).
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δ ~50-55 ppm: Allylic carbons (-C H₂-N-C H₂-).
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δ ~35-40 ppm: Methyl carbon of the sulfonyl group (C H₃-SO₂-).
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IR (ATR):
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~3050 cm⁻¹: C-H stretch (vinyl).
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~2950 cm⁻¹: C-H stretch (aliphatic).
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~1650 cm⁻¹: C=C stretch (alkene).
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~1350 cm⁻¹ (strong, asymmetric) & ~1160 cm⁻¹ (strong, symmetric): S=O stretches, characteristic of a sulfonamide.
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Mass Spectrometry (EI):
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[M]⁺ at m/z = 147: Molecular ion.
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Key Fragments: m/z = 68 ([M-SO₂CH₃]⁺), m/z = 79 ([SO₂CH₃]⁺).
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Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(methylsulfonyl)-2,5-dihydro-1H-pyrrole is dominated by the electron-deficient nature of its double bond.
Michael Addition (Conjugate Addition)
The powerful electron-withdrawing effect of the N-sulfonyl group polarizes the C=C bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility.
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Mechanism: A soft nucleophile (e.g., thiols, amines, enolates) attacks the β-carbon of the double bond. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (often the solvent or a mild acid workup) to yield the substituted N-sulfonylpyrrolidine product.
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Causality: The stability of the N-sulfonyl group is key; it does not act as a leaving group. Instead, it activates the π-system, facilitating a reaction that would be sluggish or non-existent on an unactivated alkene. This makes the molecule a stable and effective equivalent of a vinyl sulfone cation synthon.
Cycloaddition Reactions
As an electron-deficient alkene, it is an excellent dienophile for Diels-Alder reactions with electron-rich dienes. This provides a powerful route to construct complex, fused, and bridged bicyclic nitrogen-containing scaffolds.
Reaction Pathways Diagram
Sources
- 1. 1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro- - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole [myskinrecipes.com]
- 3. 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole | C5H9NO2S | CID 15408784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Methylsulfonyl)-2,5-dihydro-1H-pyrrole | 246540-50-1 [amp.chemicalbook.com]
